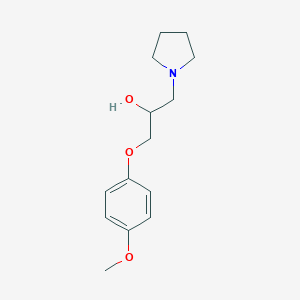
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol, also known as MPPL, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPPL is a beta-adrenergic receptor antagonist, which means it has the ability to block the effects of adrenaline and other stress hormones on the body.
科学的研究の応用
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been studied for its potential applications in various fields such as neuroscience, cardiology, and cancer research. In neuroscience, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiology, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been studied for its potential to treat heart failure by blocking the effects of stress hormones on the heart. In cancer research, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
作用機序
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for the effects of stress hormones such as adrenaline and noradrenaline. By blocking these receptors, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol reduces the effects of stress hormones on the body, which can lead to a reduction in oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have various biochemical and physiological effects on the body. In animal studies, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to reduce oxidative stress and inflammation in the brain, heart, and liver. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has also been shown to improve cardiac function in animal models of heart failure. In addition, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of using 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol in lab experiments is its ability to block the effects of stress hormones on the body. This can be useful in studying the effects of stress on various physiological processes. However, one of the limitations of using 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is its potential to interact with other receptors in the body, which can lead to off-target effects.
将来の方向性
There are several future directions for 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol research. One potential direction is to study the effects of 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol on other physiological processes such as metabolism and immune function. Another potential direction is to develop more selective beta-adrenergic receptor antagonists that can target specific subtypes of beta-adrenergic receptors. Finally, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol could be studied for its potential to treat other diseases such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is a synthetic compound that has potential applications in various fields such as neuroscience, cardiology, and cancer research. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol works by blocking the beta-adrenergic receptors in the body, which reduces the effects of stress hormones on the body. 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol has been shown to have various biochemical and physiological effects on the body, and there are several future directions for 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol research.
合成法
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol is synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. The resulting compound is then reacted with pyrrolidine and 2-propanol to form 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol. This synthesis method has been optimized to yield high purity and high yield of 1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol.
特性
製品名 |
1-(4-Methoxy-phenoxy)-3-pyrrolidin-1-yl-propan-2-ol |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC名 |
1-(4-methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C14H21NO3/c1-17-13-4-6-14(7-5-13)18-11-12(16)10-15-8-2-3-9-15/h4-7,12,16H,2-3,8-11H2,1H3 |
InChIキー |
KSIRTXNTGFVNAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCC2)O |
正規SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCC2)O |
溶解性 |
30.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Furoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B256727.png)

![N'-[(E)-(3-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B256730.png)



![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)


![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)